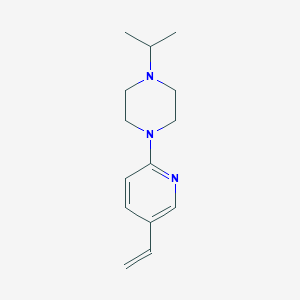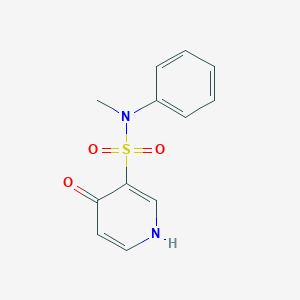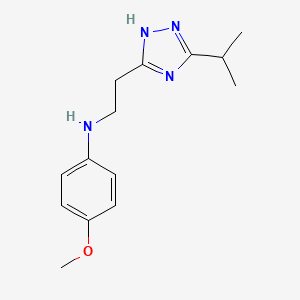
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline is a complex organic compound that features a triazole ring, an isopropyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline typically involves multiple steps. One common approach is to start with the preparation of 5-isopropyl-1H-1,2,4-triazole, which can be synthesized from commercially available starting materials through a series of reactions including cyclization and alkylation. The triazole intermediate is then reacted with 2-bromoethylamine to form the ethyl-triazole derivative. Finally, this intermediate is coupled with 4-methoxyaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyaniline moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Isopropyl-1H-1,2,4-triazol-3-amine: Shares the triazole core but lacks the ethyl and methoxyaniline groups.
1H-1,2,4-Triazole: The parent compound of the triazole family, simpler in structure.
4-Methoxyaniline: Contains the methoxyaniline moiety but lacks the triazole ring.
Uniqueness
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline is unique due to the combination of the triazole ring, isopropyl group, and methoxyaniline moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C14H20N4O |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-methoxy-N-[2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C14H20N4O/c1-10(2)14-16-13(17-18-14)8-9-15-11-4-6-12(19-3)7-5-11/h4-7,10,15H,8-9H2,1-3H3,(H,16,17,18) |
InChI Key |
SDJFIRQVTCXQER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=N1)CCNC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


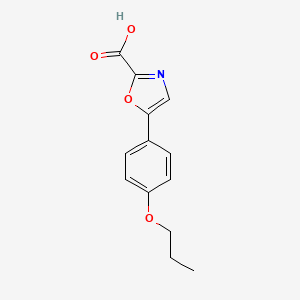

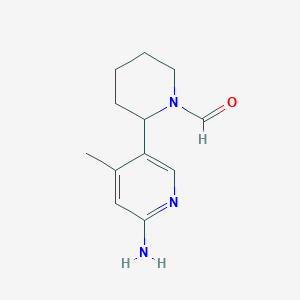

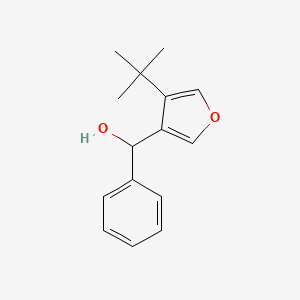
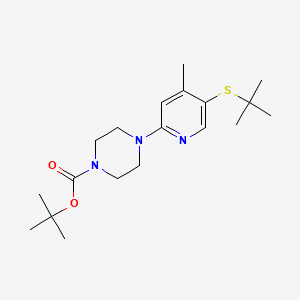
![6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11803280.png)


![2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11803298.png)
